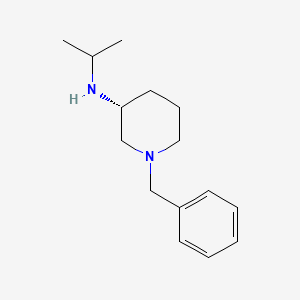

(R)-1-Benzyl-N-isopropylpiperidin-3-amine

Description

(R)-1-Benzyl-N-isopropylpiperidin-3-amine is a chiral piperidine derivative characterized by a benzyl group at the 1-position and an isopropylamine substituent at the 3-position of the piperidine ring. Its stereochemistry is defined by the (R)-configuration at the chiral center, which may influence its physicochemical and biological properties. Key data include:

Properties

IUPAC Name |

(3R)-1-benzyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFTSDNSTYZAH-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-N-isopropylpiperidin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral resolving agents such as R-phenylethylamine.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of ®-1-Benzyl-N-isopropylpiperidin-3-amine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-N-isopropylpiperidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Alkylated derivatives, substituted amines.

Scientific Research Applications

Medicinal Chemistry

(R)-1-Benzyl-N-isopropylpiperidin-3-amine is investigated for its potential therapeutic applications, particularly in targeting various receptors in the central nervous system:

- Dopamine Receptors : Similar piperidine derivatives have shown affinity for dopamine receptors, suggesting potential use in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease .

- Histamine H1 Receptor : Research indicates that modifications in piperidine compounds can influence binding at the H1 receptor, which may lead to antihistaminic effects .

Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric synthesis, aiding in the production of other biologically active compounds. Its chiral nature allows for selective reactions that can produce desired enantiomers in higher yields .

Chemical Biology

The compound is studied for its interactions with biological targets, providing insights into its mechanism of action. The specific stereochemistry of (R)-1-Benzyl-N-isopropylpiperidin-3-amine enhances its ability to bind selectively to enzymes and receptors, influencing their activity .

Dopaminergic Activity

A study on related piperidine derivatives indicated that modifications can enhance dopaminergic activity, which could be applicable to (R)-1-Benzyl-N-isopropylpiperidin-3-amine. This suggests potential utility in developing treatments for conditions like depression and ADHD .

Antihistaminic Properties

Research on analogs with similar structures demonstrated varying affinities at the H1 receptor, indicating that (R)-1-Benzyl-N-isopropylpiperidin-3-amine may possess antihistaminic properties. This could lead to applications in allergy treatments or as part of combination therapies for respiratory conditions .

Comparative Analysis with Structural Analogues

To understand the potential biological activity of (R)-1-Benzyl-N-isopropylpiperidin-3-amine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-Benzyl-N-isopropylpiperidin-3-amine | Stereoisomer differing at nitrogen | Potentially different biological activity due to stereochemistry |

| 1-Benzyl-N-methylpiperidin-3-amine | Methyl substitution instead of isopropyl | May exhibit distinct pharmacokinetic properties |

| 1-Benzyl-N-(2-methylcyclohexyl)piperidin-3-amine | Cyclohexane ring instead of isopropane | Variations in receptor binding profiles |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-N-isopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Scaffold

The piperidine core allows for diverse functionalization. Key analogs and their differences are outlined below:

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine

- Substituents : Methyl group instead of isopropyl at the 3-position.

- Molecular Weight : Estimated ~204 g/mol (based on substituent difference).

- Synthetic routes for this analog are well-documented, with five literature articles guiding its preparation .

1-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone

- Substituents: Addition of a chloroethanone group at the 1-position.

- Key Differences: The chloroethanone moiety introduces electrophilicity, making this compound a reactive intermediate for further derivatization (e.g., nucleophilic substitution). However, stereochemistry at the piperidine ring is unspecified, limiting direct comparison to the (R)-configured target compound .

(R)-3-(2-(Benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Stereochemical Considerations

The (R)-configuration of the target compound is critical for its interaction with chiral environments, such as enzyme active sites. Analogs with unspecified stereochemistry (e.g., compounds in ) may exhibit divergent biological activities or binding kinetics due to racemic mixtures or enantiomeric impurities.

Practical Implications

- Research Use: The discontinuation of (R)-1-Benzyl-N-isopropylpiperidin-3-amine highlights the importance of exploring alternatives like the methyl analog or chloroethanone derivatives for ongoing studies.

- Structural Modifications: Substituting isopropyl with smaller groups (e.g., methyl) or adding reactive moieties (e.g., chloroethanone) can tailor compounds for specific applications, such as pharmacokinetic optimization or synthetic intermediates.

Data Table: Key Features of Compared Compounds

Biological Activity

(R)-1-Benzyl-N-isopropylpiperidin-3-amine is a chiral compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-1-Benzyl-N-isopropylpiperidin-3-amine features a piperidine ring with a benzyl group and an isopropyl substituent on the nitrogen atom. The stereochemistry of this compound is crucial, as it influences its interaction with biological targets.

The biological activity of (R)-1-Benzyl-N-isopropylpiperidin-3-amine is primarily attributed to its ability to interact with various receptors and enzymes. The compound may function as an inhibitor for specific enzymes, influencing metabolic pathways and cellular signaling. Its chiral nature allows for selective binding to targets, potentially enhancing therapeutic efficacy.

1. Neuropharmacological Effects

Research indicates that (R)-1-Benzyl-N-isopropylpiperidin-3-amine may exhibit neuropharmacological properties, particularly in modulating neurotransmitter systems. It has been studied for its potential as a pharmacophore in developing treatments for neurological disorders such as depression and anxiety.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which could lead to the development of drugs targeting specific metabolic pathways. For instance, studies have explored its role in inhibiting histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative diseases .

3. Antagonistic Activities

In the context of receptor interactions, (R)-1-Benzyl-N-isopropylpiperidin-3-amine has been evaluated for its antagonistic effects on histamine H3 receptors. This activity suggests potential applications in treating conditions related to central nervous system disorders, as H3 receptor modulation can influence neurotransmitter release and cognitive functions .

Case Studies

Several studies have highlighted the biological activity of (R)-1-Benzyl-N-isopropylpiperidin-3-amine:

- Study on Neurotransmitter Modulation : A study demonstrated that this compound could enhance the release of neurotransmitters such as dopamine and norepinephrine in neuronal cultures, suggesting its potential utility in managing mood disorders .

- HDAC Inhibition : Research focused on small molecule inhibitors revealed that (R)-1-Benzyl-N-isopropylpiperidin-3-amine could inhibit HDAC activity effectively, leading to altered gene expression profiles associated with cancer cell proliferation .

Comparative Analysis

To better understand the unique properties of (R)-1-Benzyl-N-isopropylpiperidin-3-amine, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-Benzyl-N-isopropylpiperidin-3-amine | Enantiomer with different spatial arrangement | Potentially different receptor affinity |

| 1-Benzylpiperidin-3-amine | Lacks isopropyl group | Different pharmacological profile |

| N-Cyclopropylpiperidin-3-amine | Lacks benzyl group | Variations in enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.